2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC20140456
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
![2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid -](/images/structure/VC20140456.png)
Specification
Molecular Formula | C9H8N2O3 |
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Molecular Weight | 192.17 g/mol |
IUPAC Name | 2-(aminomethyl)-1,3-benzoxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4,10H2,(H,12,13) |
Standard InChI Key | JVRYCIIYJRATOY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(O2)CN |
Introduction
Key Findings
2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound featuring a benzoxazole core substituted with an aminomethyl group at position 2 and a carboxylic acid at position 5. Its synthesis involves cyclization strategies using o-aminophenol derivatives and functional group modifications, yielding a scaffold with demonstrated biological relevance, including Spns2 inhibition and antimicrobial potential. Structural analogs exhibit diverse physicochemical and pharmacological properties, underscoring its versatility in medicinal chemistry.
Structural and Physicochemical Properties
The compound’s molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol. The benzoxazole core contributes to aromatic stability, while the aminomethyl (–CH₂NH₂) and carboxylic acid (–COOH) groups enhance hydrogen-bonding capacity and solubility. Key spectral data include:
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¹H NMR: Aminomethyl protons resonate at δ 4.2–4.5 ppm, while aromatic protons in the benzoxazole ring appear between δ 7.1–8.3 ppm .
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¹³C NMR: The carboxylic acid carbon appears near δ 170 ppm, with the benzoxazole carbons spanning δ 110–160 ppm .
Table 1: Physicochemical Properties of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂O₃ |
Molecular Weight | 192.17 g/mol |
Melting Point | 215–220°C (dec.) |
Solubility | DMSO, methanol, aqueous buffers |
LogP (Partition Coefficient) | 1.2 ± 0.3 |
Synthetic Routes and Optimization
Cyclization of o-Aminophenol Derivatives
A common approach involves reacting 4-amino-3-hydroxybenzoic acid with formamidine acetate under acidic conditions. For example, refluxing in acetic acid yields the benzoxazole core, followed by aminomethylation using formaldehyde and ammonium chloride . This method achieves moderate yields (45–60%) but requires careful pH control to avoid side reactions .
Post-Functionalization Strategies
Alternative routes functionalize preformed benzoxazole cores:
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Carboxylic Acid Introduction: Lithiation of 2-(aminomethyl)benzo[d]oxazole at position 5, followed by carboxylation with CO₂, affords the target compound in 70% yield .
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Aminomethylation: Nucleophilic substitution of 5-bromobenzo[d]oxazole with methylamine under Pd catalysis introduces the aminomethyl group .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Key Reagents | Limitations |
---|---|---|---|
Cyclization | 45–60 | Formamidine acetate, H⁺ | Low regioselectivity |
Lithiation-Carboxylation | 70 | n-BuLi, CO₂ | Sensitivity to moisture |
Pd-Catalyzed Substitution | 65 | Pd(PPh₃)₄, MeNH₂ | Cost of catalysts |
Biological Activity and Mechanisms
Spns2 Inhibition and Immunomodulation
The compound’s structural analog, SLB1122168 (33p), inhibits Spns2-mediated sphingosine-1-phosphate (S1P) export with an IC₅₀ of 94 ± 6 nM . In vivo studies in mice showed dose-dependent lymphopenia, a hallmark of S1P receptor modulation, suggesting potential applications in autoimmune diseases .
Antimicrobial Activity
Benzoxazole derivatives exhibit broad-spectrum activity:
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Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .
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Fungi: 64 µg/mL against Candida albicans .
The aminomethyl group enhances membrane penetration, while the carboxylic acid chelates metal ions essential for microbial enzymes .
Neuroprotective Effects
In PC12 neuronal cells, derivatives reduce β-amyloid-induced apoptosis by 40% via Akt/GSK-3β pathway activation . This aligns with the compound’s potential in neurodegenerative disease research.
Applications in Medicinal Chemistry
Prodrug Development
Esterification of the carboxylic acid moiety (e.g., methyl or ethyl esters) improves bioavailability. For instance, the ethyl ester prodrug shows 90% oral absorption in rats compared to 30% for the parent compound .
Metal Chelation and Anticancer Activity
The carboxylic acid group binds transition metals (Fe³⁺, Cu²⁺), enabling ROS generation in cancer cells. In A549 lung cancer cells, copper complexes of the compound exhibit IC₅₀ = 12 µM, comparable to cisplatin .
Comparison with Structural Analogs
Table 3: Key Analogues and Their Properties
The aminomethyl group in 2-(aminomethyl)benzo[d]oxazole-5-carboxylic acid enhances target binding affinity over non-aminated analogs, as evidenced by a 2.3-fold increase in Spns2 inhibition .
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